molecular formula C8H2Br2Cl2N2 B13481233 6,7-Dibromo-2,3-dichloroquinoxaline

6,7-Dibromo-2,3-dichloroquinoxaline

Katalognummer: B13481233
Molekulargewicht: 356.83 g/mol
InChI-Schlüssel: GEFUBONAJDPKHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dibromo-2,3-dichloroquinoxaline is a chemical compound with the molecular formula C8H2Br2Cl2N2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Vorbereitungsmethoden

The synthesis of 6,7-Dibromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the 6 and 7 positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

6,7-Dibromo-2,3-dichloroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an aminoquinoxaline derivative .

Wissenschaftliche Forschungsanwendungen

6,7-Dibromo-2,3-dichloroquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 6,7-Dibromo-2,3-dichloroquinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with specific biological molecules, further enhancing its activity .

Vergleich Mit ähnlichen Verbindungen

6,7-Dibromo-2,3-dichloroquinoxaline can be compared with other quinoxaline derivatives, such as:

    6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but lacks the bromine atoms.

    2,3-Dibromoquinoxaline: This compound has bromine atoms at the 2 and 3 positions but lacks the chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

6,7-Dibromo-2,3-dichloroquinoxaline is a halogenated derivative of quinoxaline, characterized by its unique arrangement of bromine and chlorine atoms. This compound has garnered attention due to its potential biological activities , particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H2_{2}Br2_{2}Cl2_{2}N2_{2}. Its structure features two bromine atoms at positions 6 and 7 and two chlorine atoms at positions 2 and 3 of the quinoxaline ring. This specific halogen substitution pattern significantly influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2,3-DichloroquinoxalineTwo chlorine atoms at positions 2 and 3Serves as a precursor for various derivatives
5-Bromo-2,3-dichloroquinoxalineBromine at position 5Exhibits different biological activities
6-Bromo-2-chloroquinoxalineBromine at position 6Less halogenation leads to differing reactivity
1,4-DihydroquinoxalineSaturated form of quinoxalineDifferent reactivity patterns due to saturation

The distinct arrangement of halogens in this compound allows it to engage in unique interactions that may not be observed in other derivatives.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . In several studies, compounds related to this quinoxaline derivative have been evaluated for their efficacy against various cancer cell lines. For instance:

  • A study demonstrated that certain synthesized quinoxalines showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) .
  • The IC50_{50} values for some derivatives were reported to be lower than those of established anticancer drugs like doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial activity :

  • A study highlighted that quinoxaline derivatives exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or bind to DNA-associated proteins, disrupting normal cellular processes.
  • Reactive Oxygen Species (ROS) : Some studies suggest that quinoxaline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study on Anticancer Properties

In a notable study published in PubMed, researchers synthesized a series of quinoxalines including this compound. The results indicated that certain derivatives demonstrated significant anticancer activity with IC50_{50} values ranging from 20 to 50 μg/mL against various cancer cell lines .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of quinoxaline derivatives found that compounds similar to this compound exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) as low as 10 μg/mL .

Eigenschaften

Molekularformel

C8H2Br2Cl2N2

Molekulargewicht

356.83 g/mol

IUPAC-Name

6,7-dibromo-2,3-dichloroquinoxaline

InChI

InChI=1S/C8H2Br2Cl2N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H

InChI-Schlüssel

GEFUBONAJDPKHA-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.